molecular formula C10H18O2 B1670016 gamma-Decalactone CAS No. 706-14-9

gamma-Decalactone

Cat. No.: B1670016
CAS No.: 706-14-9
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It primarily targets the fatty acid desaturase FaFAD1 , a gene specifically expressed in ripe fruits . This gene controls γ-decalactone production in ripening fruit .

Mode of Action

The interaction of γ-Decalactone with its target, FaFAD1, is crucial for its biosynthesis. The expression of FaFAD1 fully correlates with the presence of γ-decalactone . Additionally, the level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone . This suggests that the product of this gene also has a regulatory role in the biosynthetic pathway of lactones .

Biochemical Pathways

The biosynthesis of γ-Decalactone in fruits proceeds through the hydration of unsaturated fatty acids . In this proposed model, the enzyme FaFAD1 catalyzes the conversion of oleic acid (18:1) to linoleic acid (18:2) by introducing a double bond at the Δ12 . This process is part of the larger volatile organic compound (VOC) biosynthesis pathway, which is essential for the genetic improvement of fruit flavor .

Result of Action

The result of γ-Decalactone’s action is the production of a compound with an intense peach flavor, naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Action Environment

The production of γ-Decalactone is influenced by several environmental factors. For instance, the efficiency of lactone synthesis is determined by the growth rate of microorganisms, which can be affected by substrate concentration, medium mixing intensity, and pH . Optimal lactone biosynthesis occurs at a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration at the level of 75 g/L .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-hexyloxolan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYYFLINQYPWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID4022109
Record name gamma-Decanolactone
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Molecular Weight

170.25 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour
Record name 2(3H)-Furanone, 5-hexyldihydro-
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Record name gamma-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 116.00 °C. @ 0.50 mm Hg
Record name xi-5-Hexyldihydro-2(3H)-furanone
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name gamma-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.955
Record name gamma-Decalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00512 [mmHg]
Record name 2(3H)-Furanone, 5-hexyldihydro-
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CAS No.

706-14-9, 2825-92-5
Record name γ-Decalactone
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Record name 4-Decanolide
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Synthesis routes and methods I

Procedure details

About 1.69 g. (0.015 mole) octene-1 and 8.1 g. (0.03 mole) manganic acetate were added to 73 ml. glacial acetic acid and the mixture sealed in a tube. No potassium acetate was used. The tube was placed in an oil bath maintained at 138° C., and after 4 hours the characteristic dark brown color due to manganic ion disappeared. The reaction was stopped and the reaction mixture worked up by extracting with ether and water. Gamma-n-hexyl-butyrolactone was obtained in a yield of 2.0 g., comprising 78% of theory.
Quantity
0.015 mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To an autoclave (a volume of 1 L) was charged 349 g (3.0 mol) of n-heptanol and 0.06 g (0.27 mmol) of zinc bromide. The mixture was heated and stirred at 165° C. Into the mixture in this state was injected a mixed liquor of 57 g (0.66 mol) of methyl acrylate and 9.9 g (0.068 mol) of di-t-butylperoxide over 6 hours. The resulting mixture was stirred at the temperature for further 1 hour. Subsequently, unreacted n-heptanol was distilled off followed by vacuum distillation, yielding γ-decalactone. Gas chromatographic analysis showed that the yield of γ-decalactone was 69%. The resulting γ-decalactone was plastic-like in odor and acidulous, which indicated an inferior aroma.
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary method for producing natural gamma-decalactone?

A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]

Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?

A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]

Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?

A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]

Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?

A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]

Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?

A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]

Q6: Can the efficiency of GDL production be improved?

A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]

Q7: How does the accumulation of GDL affect the producing yeast cells?

A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.

Q9: What are the key spectroscopic characteristics of this compound?

A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]

Q10: Can the origin of this compound be determined analytically?

A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []

Q11: What are the primary applications of this compound?

A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]

Q12: Are there any challenges associated with incorporating this compound into products?

A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []

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